molecular formula C9H8ClNO6S B13667457 Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate

Cat. No.: B13667457
M. Wt: 293.68 g/mol
InChI Key: RXPGTFVFEKBBQZ-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate is a multifunctional aromatic ester characterized by a chlorosulfonyl (-SO₂Cl) group at the 2-position and a nitro (-NO₂) group at the 4-position of the benzoate ring. This compound is structurally distinct due to its electron-withdrawing substituents, which confer high reactivity, particularly in nucleophilic substitution and sulfonamide-forming reactions. Its ethyl ester moiety enhances solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C9H8ClNO6S

Molecular Weight

293.68 g/mol

IUPAC Name

ethyl 2-chlorosulfonyl-4-nitrobenzoate

InChI

InChI=1S/C9H8ClNO6S/c1-2-17-9(12)7-4-3-6(11(13)14)5-8(7)18(10,15)16/h3-5H,2H2,1H3

InChI Key

RXPGTFVFEKBBQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield the final product. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining safety and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of ethyl 2-(aminosulfonyl)-4-nitrobenzoate.

    Hydrolysis: Formation of 2-(chlorosulfonyl)-4-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Material Science: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(chlorosulfonyl)-4-nitrobenzoate involves its functional groups:

    Chlorosulfonyl Group: Acts as an electrophile, facilitating nucleophilic substitution reactions.

    Nitro Group: Can undergo reduction to form amines, which are key intermediates in various biochemical pathways.

    Ester Group: Can be hydrolyzed to release the corresponding carboxylic acid, which may participate in further reactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position and Functional Group Analysis

Ethyl 4-Nitrobenzoate
  • Structure : Nitro group at the 4-position; lacks the chlorosulfonyl group.
  • Reactivity: Moderate, primarily undergoing reductions (e.g., catalytic hydrogenation to 4-aminobenzoate for anesthetics like novocaine) .
  • Synthesis : Achieves ~55% yield using H-MOR and H-HEUM zeolite catalysts, with selectivity up to 96.5% for ultradispersed catalysts .
  • Applications : Precursor to local anesthetics (e.g., benzocaine) and industrial solvents .
Ethyl 4-Chlorobenzoate
  • Structure : Chloro group at the 4-position; lacks nitro and sulfonyl groups.
  • Reactivity : Low, with stability in ester hydrolysis due to the electron-withdrawing chloro group.
  • Applications : Used in solvents, plasticizers, and polymer coatings .
Ethyl 2-(2-Methoxyethoxy)-Ethyl 2-(Chlorosulfonyl)-Benzoate
  • Structure : Chlorosulfonyl group at the 2-position with a methoxyethoxy ester substituent.
  • Reactivity : Similar sulfonyl chloride reactivity but modified ester solubility due to the ether chain.
  • Applications : Reagent in organic synthesis for introducing sulfonamide groups .

Reactivity and Stability

  • Chlorosulfonyl Group : The -SO₂Cl group in Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate is highly electrophilic, enabling rapid sulfonamide formation with amines. This contrasts with Ethyl 4-nitrobenzoate, which requires harsher conditions for functionalization .
  • Nitro Group : The nitro group at the 4-position deactivates the ring, directing electrophilic substitutions to the 2-position. In contrast, Ethyl 4-chlorobenzoate’s chloro group provides moderate ring deactivation without directing effects .

Data Table: Key Comparative Properties

Compound Name Substituents Reactivity Synthesis Yield Applications References
This compound Chlorosulfonyl (C2), Nitro (C4) High (sulfonyl chloride) N/A Pharmaceutical intermediates
Ethyl 4-nitrobenzoate Nitro (C4) Moderate ~55% Anesthetics precursor
Ethyl 4-chlorobenzoate Chloro (C4) Low N/A Solvents, plasticizers
Ethyl 1-methyl-5-sulfonamido-indole-3-carboxylate Sulfonamide (C5), Methyl (N1) Moderate (amide formation) Purified via chromatography Drug discovery intermediates

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